Dipropyl Phthalate: A Comprehensive Technical Guide
Dipropyl Phthalate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl phthalate (B1215562) (DPP) is a diester of phthalic acid and propanol, belonging to the class of organic compounds known as phthalates. It is a colorless to pale yellow, oily liquid with a faint odor. Primarily utilized as a plasticizer, DPP enhances the flexibility, durability, and longevity of various polymers, particularly polyvinyl chloride (PVC).[1] Its low volatility and high thermal stability make it a valuable component in a range of industrial and consumer products.[1] Beyond its role as a plasticizer, dipropyl phthalate also finds applications as a solvent.[2] This guide provides an in-depth overview of the core chemical and physical properties of dipropyl phthalate, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and a general toxicological assessment workflow.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of dipropyl phthalate are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and environmental systems.
General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | dipropyl benzene-1,2-dicarboxylate | [3] |
| Synonyms | Di-n-propyl phthalate, Phthalic acid dipropyl ester | [3] |
| Molecular Formula | C14H18O4 | [3] |
| Molecular Weight | 250.29 g/mol | [3] |
| CAS Number | 131-16-8 | [2] |
| Appearance | Colorless to light yellow, clear liquid | [4] |
| Odor | Faint, practically odorless | [4][5] |
Physical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | -31 °C | [4][6] | |
| Boiling Point | 317.5 °C | at 760 mmHg | [2][6] |
| Density | 1.078 g/mL | at 25 °C | [2][7] |
| 1.071 g/cm³ | at 77 °F (25 °C) | [3][4] | |
| Vapor Pressure | 0.000132 mmHg | [3][4] | |
| Flash Point | 109 °C | Closed cup | [2][8] |
| >230 °F (>110 °C) | [4][6] | ||
| Water Solubility | 108.1 mg/L | at 20 °C | [6][9] |
| Insoluble | [4] | ||
| Solubility in Other Solvents | Soluble in chloroform, methanol | [6] | |
| Refractive Index | 1.497 | at 20 °C, 589 nm (D line) | [2][6] |
| log P (Octanol/Water Partition Coefficient) | 3.27 | [8] |
Experimental Protocols
Accurate determination of the chemical and physical properties of a substance is paramount for its application and safety assessment. Standardized methods are employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.
Melting Point Determination (Thiele Tube Method)
The melting point is a fundamental property for assessing the purity of a solid organic compound.
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Principle : A small, finely powdered sample of the substance is heated in a capillary tube immersed in a liquid bath with uniform temperature distribution. The temperatures at which melting begins and is complete are recorded as the melting point range.[8]
-
Apparatus :
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., paraffin (B1166041) or silicone oil)
-
Bunsen burner or other heat source
-
Mortar and pestle
-
-
Procedure :
-
The organic compound is finely powdered using a mortar and pestle.
-
A small amount of the powdered sample is packed tightly into the sealed end of a capillary tube to a height of about 1-2 mm.[5]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the middle of the thermometer bulb.[8]
-
The thermometer and attached capillary tube are suspended in a Thiele tube containing heating oil. The rubber band or thread used for attachment should not be submerged in the oil.[8]
-
The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents, ensuring even heat distribution throughout the oil.[8]
-
The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[8]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has liquefied is recorded as the end of the melting range.
-
-
Purity Assessment : A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the melting range.[9]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Principle : A small volume of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
-
Apparatus :
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or an oil bath
-
Heating source
-
-
Procedure :
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
-
Density Determination (Digital Density Meter)
This method provides a precise and rapid determination of liquid density.
-
Principle : This method is based on ASTM D4052. A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the liquid.[2][3]
-
Apparatus :
-
Digital density meter with an oscillating U-tube
-
Syringe or automated injection system
-
Thermostatically controlled bath
-
-
Procedure :
-
The digital density meter is calibrated using two standards of known density, typically dry air and distilled water.
-
The sample is equilibrated to the desired measurement temperature.
-
A small, precise volume of the sample is injected into the oscillating U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The instrument's software calculates the density based on the measured oscillation period and the calibration data.
-
Flash Point Determination (Cleveland Open Cup Method)
The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air near its surface.
-
Principle : Based on ASTM D92, the sample is heated in an open cup at a controlled rate. A small test flame is passed across the cup at regular intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[4][6]
-
Apparatus :
-
Cleveland open cup apparatus (brass cup, heating plate, test flame applicator, thermometer)
-
Heat source
-
-
Procedure :
-
The Cleveland open cup is filled with the sample to a specified level.
-
The sample is heated at a steady rate.
-
At specified temperature intervals, a small flame is passed across the top of the cup.
-
The temperature at which a brief flash occurs across the surface of the liquid is recorded as the flash point.[11]
-
Water Solubility (Flask Method)
This method is suitable for substances with solubilities above 10⁻² g/L, as outlined in OECD Guideline 105.[12]
-
Principle : A given amount of the substance is agitated in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[13]
-
Apparatus :
-
Flasks with stoppers
-
Constant temperature shaker or magnetic stirrer
-
Centrifuge (if necessary)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS)
-
-
Procedure :
-
An excess amount of the substance is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).
-
The mixture is allowed to stand at the same temperature to allow for phase separation. If necessary, centrifugation is used to separate the solid and liquid phases.
-
A sample of the clear aqueous solution is carefully taken.
-
The concentration of the substance in the aqueous sample is determined using an appropriate and validated analytical method.
-
Synthesis and Toxicological Assessment Workflows
The following diagrams, created using the DOT language, illustrate key logical processes related to dipropyl phthalate.
References
- 1. scribd.com [scribd.com]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. byjus.com [byjus.com]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. pentyllabs.com [pentyllabs.com]
- 12. oecd.org [oecd.org]
- 13. laboratuar.com [laboratuar.com]
